molecular formula C29H29N7O2S B11088720 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11088720
M. Wt: 539.7 g/mol
InChI Key: MZHJYBXXAGHYNR-UHFFFAOYSA-N
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Description

2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that features a triazole ring, a quinazolinone moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The quinazolinone moiety can be synthesized via condensation reactions involving anthranilic acid derivatives and amines. The final step often involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization, chromatography, and distillation are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the quinazolinone moiety, potentially altering the compound’s pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring may produce dihydrotriazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole and quinazolinone moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can be compared with other triazole and quinazolinone derivatives.
  • Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Quinazolinone Derivatives: Often used in anticancer and anti-inflammatory research.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C29H29N7O2S

Molecular Weight

539.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C29H29N7O2S/c37-25-15-21(19-8-3-1-4-9-19)14-24-23(25)17-31-28(32-24)33-26(38)18-39-29-35-34-27(20-10-7-13-30-16-20)36(29)22-11-5-2-6-12-22/h1,3-4,7-10,13,16-17,21-22H,2,5-6,11-12,14-15,18H2,(H,31,32,33,38)

InChI Key

MZHJYBXXAGHYNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C6=CN=CC=C6

Origin of Product

United States

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